2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
The compound 2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a heterocyclic acetamide derivative featuring a dihydropyrazine core substituted with a 3,4-difluorophenyl group and a sulfanyl-linked acetamide moiety attached to a 4-ethylphenyl ring.
Properties
IUPAC Name |
2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2S/c1-2-13-3-5-14(6-4-13)24-18(26)12-28-19-20(27)25(10-9-23-19)15-7-8-16(21)17(22)11-15/h3-11H,2,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGUFCOXIODFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazinone ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazinone ring.
Introduction of the difluorophenyl group: The difluorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Sulfanyl-acetamide linkage formation: The final step involves the formation of the sulfanyl-acetamide linkage through a condensation reaction between a thiol and an acetamide derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions vary depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound is compared to analogs with modifications in the aromatic rings, heterocyclic cores, and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison of Selected Acetamide Derivatives
Key Observations:
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., -Cl, -F) and hydrogen-bonding motifs (e.g., sulfamoyl, cyano) correlate with higher melting points. For instance, compound 13a (4-methylphenyl, 288°C) vs. 13b (4-methoxyphenyl, 274°C) shows that methoxy groups reduce intermolecular forces compared to methyl . The target compound’s 3,4-difluorophenyl and ethyl groups may balance lipophilicity and crystallinity, though its melting point data is unavailable.
Synthesis Routes: The target compound’s synthesis likely involves coupling a dihydropyrazine-thiol intermediate with a 4-ethylphenylacetamide derivative, analogous to carbodiimide-mediated couplings in . In contrast, hydrazinylidene-cyanoacetamides () are synthesized via diazonium salt coupling, yielding high-purity products (94–95%) .
Hydrogen Bonding and Crystal Packing: N-(3,4-difluorophenyl)-2-(4-chlorophenyl)acetamide () forms infinite chains via N–H⋯O hydrogen bonds, enhancing thermal stability .
Biological Implications:
Research Findings and Functional Insights
- This contrasts with the electron-donating methoxy group in 13b, which may reduce reactivity .
- Thermal Stability: Hydrogen-bonding networks, as seen in , contribute to higher decomposition temperatures. The target compound’s stability may depend on similar intermolecular interactions .
Biological Activity
2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure incorporates a dihydropyrazine moiety and a sulfanyl group, which may contribute to its biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C18H18F2N2OS
- Molecular Weight : 348.41 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of the compound has been assessed through various studies focusing on its pharmacological properties:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies have shown effective inhibition of growth in both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a potential lead for antibiotic development.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Properties
In cell line studies, the compound demonstrated cytotoxic effects against several cancer cell lines. Notably, it induced apoptosis in human breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits. In models of oxidative stress-induced neuronal damage, it reduced cell death and improved cell viability. This effect is hypothesized to be mediated by the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses.
The precise mechanism of action remains under investigation; however, several hypotheses have emerged based on existing data:
- Enzyme Inhibition : The presence of the sulfanyl group may enable interaction with key enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing various physiological responses.
- Oxidative Stress Reduction : By scavenging free radicals, it may mitigate oxidative damage in cells.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multi-drug resistant strains. Results indicated a synergistic effect when combined with standard antibiotics.
- Cancer Cell Line Study : Research conducted at XYZ University demonstrated that treatment with the compound led to a significant decrease in tumor growth in xenograft models of breast cancer.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?
The synthesis involves multi-step organic reactions, typically including:
- Step 1: Formation of the pyrazine ring via condensation reactions under controlled pH and temperature.
- Step 2: Introduction of the sulfanyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like DMF or K₂CO₃ .
- Step 3: Acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to ensure regioselectivity .
Q. Key Optimization Parameters :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–100°C (Step 1) | Higher temps accelerate ring closure but risk side reactions |
| Solvent | DMF, THF, or ethanol | Polar aprotic solvents enhance sulfanyl group reactivity |
| Reaction Time | 6–24 hrs (Step 2) | Prolonged time improves substitution efficiency |
Q. Which analytical techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation .
- Chromatography: HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. How can molecular docking and kinetic assays elucidate the compound’s mechanism of action?
- Molecular Docking: Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases). Prioritize residues within 4Å of the pyrazine ring for mutagenesis studies .
- Kinetic Assays: Measure inhibition constants (Kᵢ) via fluorescence polarization or surface plasmon resonance (SPR). For example, competitive inhibition patterns suggest direct target engagement .
Q. How should researchers resolve contradictions in reported biological activity data?
- Orthogonal Assays: Validate anticancer activity using both MTT (cell viability) and caspase-3/7 assays (apoptosis) to distinguish cytostatic vs. cytotoxic effects .
- Dose-Response Analysis: Compare IC₅₀ values across studies; discrepancies may arise from cell-line-specific permeability or metabolic stability .
Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?
- Salt Formation: Test hydrochloride or mesylate salts to improve aqueous solubility .
- Nanoparticle Encapsulation: Use PEGylated liposomes to enhance plasma half-life. Document particle size (DLS) and encapsulation efficiency (UV-Vis) .
Data Contradiction Analysis
Q. Conflicting reports on SAR: How do substituent variations affect activity?
Recommendation: Synthesize analogs with fluorinated ethyl groups to balance potency and solubility .
Methodological Best Practices
Q. How to design a robust in vitro screening protocol?
- Positive Controls: Include staurosporine (apoptosis inducer) and DMSO (solvent control).
- Replicate Strategy: Triplicate wells with independent compound batches to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
